molecular formula C10H18O2 B8562201 Methyl 3-propylcyclopentane-1-carboxylate CAS No. 62517-59-3

Methyl 3-propylcyclopentane-1-carboxylate

Cat. No. B8562201
Key on ui cas rn: 62517-59-3
M. Wt: 170.25 g/mol
InChI Key: ZKCBQPFMBHUCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04180675

Procedure details

17 ml. of a 2 M solution of n-butyllithium in diethyl ether were added dropwise with stirring, under an atmosphere of nitrogen, to a solution of 4.2 g. of dimethyl methylphosphonate in 40 ml. of dry tetrahydrofuran at -50° to -60° C. After stirring for 10 minutes, 2.9 g. of 1-methoxycarbonyl-3-propylcyclopentane in 10 ml. of dry tetrahydrofuran were added dropwise at -78° C. and the reaction mixture was stirred for 4 hours at -78° C. and further stirred overnight at 0° C. The reaction mixture was then acidified with acetic acid and concentrated under reduced pressure. The residue was diluted with diethyl ether, washed with water, dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using ethyl acetate as eluent to give 3.1 g. of the title compound having the following physical characteristics:
[Compound]
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solution
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reactant
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Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][P:7](=[O:12])([O:10][CH3:11])[O:8][CH3:9].O1CCCC1.C[O:19][C:20]([CH:22]1[CH2:26][CH2:25][CH:24]([CH2:27][CH2:28][CH3:29])[CH2:23]1)=O>C(OCC)C.C(O)(=O)C>[O:19]=[C:20]([CH:22]1[CH2:26][CH2:25][CH:24]([CH2:27][CH2:28][CH3:29])[CH2:23]1)[CH2:6][P:7](=[O:12])([O:10][CH3:11])[O:8][CH3:9]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CP(OC)(OC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CC(CC1)CCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, under an atmosphere of nitrogen, to a solution of 4.2 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -50° to -60° C
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 4 hours at -78° C. and further stirred overnight at 0° C
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to give 3.1 g

Outcomes

Product
Name
Type
product
Smiles
O=C(CP(OC)(OC)=O)C1CC(CC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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